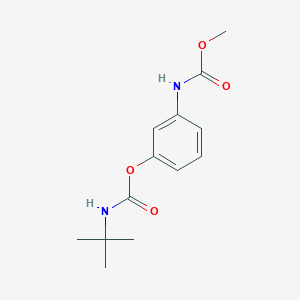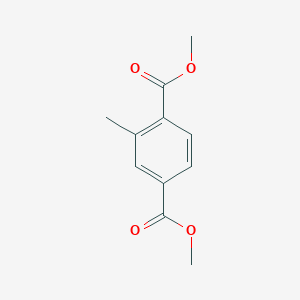
Dimethyl 2-methylterephthalate
描述
Synthesis Analysis
Dimethyl 2-methylterephthalate is synthesized through a complex process involving the catalytic methylation of terephthalic acid or its derivatives. The process often requires specific catalysts to achieve the desired methylation at the 2-position of the terephthalate molecule, producing the dimethyl ester variant. Research shows different methods for synthesizing related compounds, such as the selective synthesis of 2,6-dimethylnaphthalene, which shares similarities in the methylation process of aromatic compounds (Niftaliyeva, Güleç, & Karaduman, 2020).
Molecular Structure Analysis
The molecular structure of dimethyl 2-methylterephthalate is characterized by its aromatic ring substituted with two methoxy groups and a methyl group. This structure is crucial for its reactivity and physical properties, as the positioning of these groups affects its interactions and steric hindrance. Crystal structure analyses of similar compounds reveal the impact of substitution on molecular configuration and intermolecular interactions, which is critical for understanding the material's behavior in various applications (Liu, Tang, & Zhu, 2006).
Chemical Reactions and Properties
Dimethyl 2-methylterephthalate undergoes various chemical reactions, particularly those relevant to polymer synthesis. It can participate in polycondensation reactions to form polyesters, reacting with diols to produce polymers with high thermal stability and mechanical strength. The ester groups in the molecule are reactive sites for such condensation reactions, leading to the formation of long polymer chains. The study of methylation reactions and the reactivity of similar compounds provides insights into the chemical properties and potential applications of dimethyl 2-methylterephthalate (Güleç, Niftaliyeva, & Karaduman, 2018).
Physical Properties Analysis
The physical properties of dimethyl 2-methylterephthalate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of methoxy and methyl groups affects its polarity, boiling point, and solubility in various solvents, which are important for its processing and application in polymer synthesis. Studies on related compounds help elucidate the relationship between molecular structure and physical properties (Cheng et al., 2020).
Chemical Properties Analysis
The chemical properties of dimethyl 2-methylterephthalate, such as reactivity, stability, and compatibility with other compounds, are pivotal for its use in polymer chemistry. Its ester groups make it a versatile intermediate for reactions with alcohols and acids, facilitating the synthesis of various polyester materials with desired properties. The compound's reactivity towards hydrolysis, esterification, and other chemical modifications is crucial for tailoring material properties for specific applications (Firdaus et al., 2020).
科学研究应用
-
Cosmetics and Personal Care Products
- Dimethyl phthalate (DMP), which is similar to Dimethyl 2-methylterephthalate, is widely used in cosmetics and personal care products as a solvent, skin penetrant, moisturizer, softener, and anti-cracking agent .
- It’s used in products like hair sprays to avoid stiffness by allowing them to form a flexible film on the hair .
- The dermal absorption of DMP is one of the major exposure routes for lower molecular weight phthalates .
- Despite its wide usage, long-term exposure through leave-on cosmetics containing DMP is related to potential health risks .
-
Environmental Science
- Studies have been conducted on the degradation of dimethyl phthalate in wastewater .
- Methods such as non-thermal air plasma treatment and heterogeneous catalytic ozonation have been used to remove DMP from wastewater .
- These methods have shown promising results in the removal of refractory organic matter from wastewater .
安全和危害
属性
IUPAC Name |
dimethyl 2-methylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIRJLBDSXBZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065722 | |
| Record name | Dimethyl 3-methylterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-methylterephthalate | |
CAS RN |
14186-60-8 | |
| Record name | 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14186-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014186608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 3-methylterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-methylterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



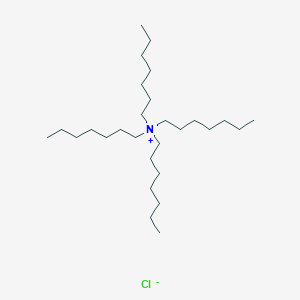
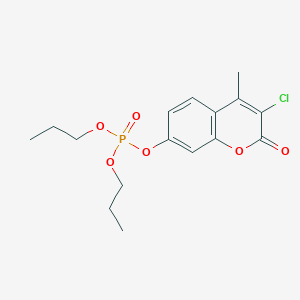
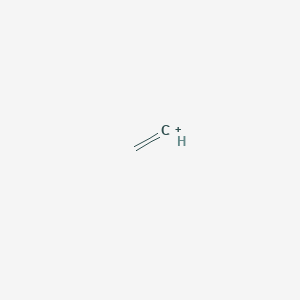
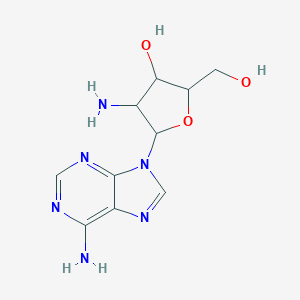
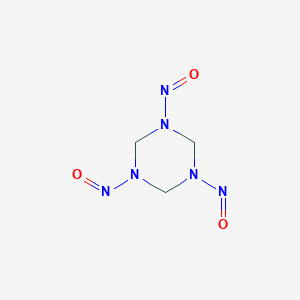
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
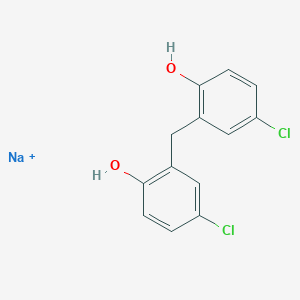
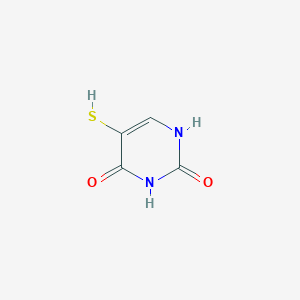
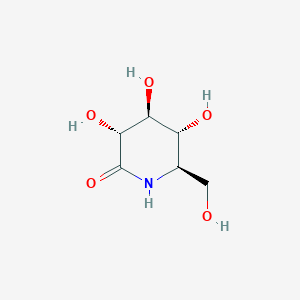
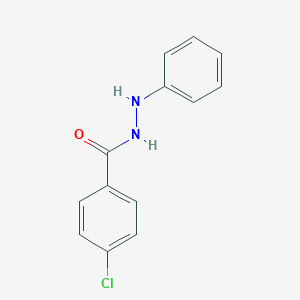
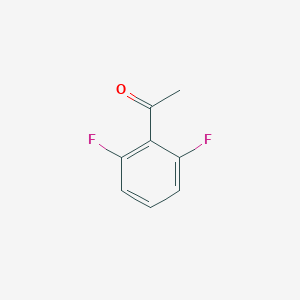
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

